molecular formula C17H18BrNO5S B11349113 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

Cat. No.: B11349113
M. Wt: 428.3 g/mol
InChI Key: PARSELTXEHVGGY-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXYBENZAMIDE is a complex organic compound that features a combination of bromofuran, thiolane, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Bromofuran Intermediate: The starting material, 5-bromo-2-furaldehyde, is synthesized by brominating furan-2-carboxaldehyde using bromine in the presence of a solvent like dichloromethane.

    Thiolane Ring Formation: The thiolane ring is introduced through a cyclization reaction involving a suitable thiol and an aldehyde or ketone precursor.

    Coupling Reaction: The bromofuran intermediate is then coupled with the thiolane derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Methoxybenzamide Introduction: Finally, the methoxybenzamide group is introduced through an amidation reaction involving 3-methoxybenzoic acid and the coupled intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl groups in the thiolane ring can be reduced to form alcohols.

    Substitution: The bromine atom in the bromofuran ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The bromofuran moiety may interact with nucleophilic sites on enzymes or receptors, while the thiolane ring can form covalent bonds with thiol groups in proteins. The methoxybenzamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furaldehyde: A precursor in the synthesis of the target compound.

    3-Methoxybenzoic acid: Another precursor used in the amidation step.

    Thiolane derivatives: Compounds with similar thiolane rings but different substituents.

Uniqueness

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXYBENZAMIDE is unique due to its combination of bromofuran, thiolane, and methoxybenzamide groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C17H18BrNO5S

Molecular Weight

428.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide

InChI

InChI=1S/C17H18BrNO5S/c1-23-14-4-2-3-12(9-14)17(20)19(10-15-5-6-16(18)24-15)13-7-8-25(21,22)11-13/h2-6,9,13H,7-8,10-11H2,1H3

InChI Key

PARSELTXEHVGGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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